4-[3-methyl-4-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid
Overview
Description
4-[3-methyl-4-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid is a useful research compound. Its molecular formula is C20H19NO4 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.13140809 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research on similar benzoic acid derivatives focuses on their synthesis and potential applications. For instance, Taylor et al. (1996) explored the synthesis of benzyl and benzoyl methyl benzoate derivatives, showcasing methods that may be relevant to the synthesis or modification of 4-[3-methyl-4-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid for specific applications such as labeled compounds in biological studies (Taylor et al., 1996).
Materials Science and Engineering
Polymeric and materials science applications often investigate the properties of benzoic acid derivatives. Kumbul et al. (2015) studied the enzymatic oxidative polymerization of a phenol derivative, which may provide insights into how this compound could be polymerized or incorporated into new materials with specific desired properties (Kumbul et al., 2015).
Biological Applications
While direct biological applications of this specific compound were not highlighted in the search results, related research into benzoic acid derivatives demonstrates their potential in this area. For instance, compounds derived from benzoic acid have been investigated for their antimicrobial properties and interactions with biological systems, suggesting possible research directions for this compound in drug development or as a model compound for studying biochemical pathways (Orjala et al., 1993).
Environmental and Analytical Chemistry
Benzoic acid derivatives have also been studied for their environmental presence and impact, as well as for the development of analytical methods for their detection. This research area might provide insights into the environmental stability, degradation pathways, or potential ecotoxicological effects of this compound (del Olmo et al., 2017).
Properties
IUPAC Name |
4-[3-methyl-4-[(4-methylphenyl)methyl]-2,5-dioxopyrrolidin-1-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-12-3-5-14(6-4-12)11-17-13(2)18(22)21(19(17)23)16-9-7-15(8-10-16)20(24)25/h3-10,13,17H,11H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEOBRZHMXJHRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)CC3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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